4-(2-Carbamoylhydrazinyl)benzoic acid
Description
4-(2-Carbamoylhydrazinyl)benzoic acid is a benzoic acid derivative featuring a hydrazinecarboxamide (carbamoylhydrazine) substituent at the para position of the benzene ring. This compound combines the carboxylic acid functionality of benzoic acid with the hydrazine-based pharmacophore, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2-carbamoylhydrazinyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-6-3-1-5(2-4-6)7(12)13/h1-4,10H,(H,12,13)(H3,9,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBKFUKBVHLCIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carbamoylhydrazinyl)benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with urea under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Hydrazinobenzoic acid} + \text{Urea} \rightarrow \text{4-(2-Carbamoylhydrazinyl)benzoic acid} ]
Industrial Production Methods
Industrial production of 4-(2-Carbamoylhydrazinyl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-(2-Carbamoylhydrazinyl)benzoic acid.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carbamoylhydrazinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylhydrazinyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-(2-Carbamoylhydrazinyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Carbamoylhydrazinyl)benzoic acid involves its interaction with specific molecular targets. The carbamoylhydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also interfere with metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Substituted Benzamido-Hydrazinyl Benzoic Acids
2-(2-(4-(4-Methylbenzamido)benzoyl)hydrazinyl)carbonylbenzoic acid (5d) :
2-(2-(4-(4-Methoxybenzamido)benzoyl)hydrazinyl)carbonylbenzoic acid (5e) :
Key Difference : The methoxy group in 5e reduces the melting point slightly compared to 5d , likely due to increased solubility from the electron-donating methoxy substituent.
Halogenated Derivatives
2-({2-[(4-Bromophenyl)carbonyl]hydrazinyl}carbonyl)benzoic acid :
1-(4-Chlorobenzoyl)-2-(2-carboxybenzoyl)-hydrazine :
Key Difference : Halogens (Br, Cl) increase molecular weight and may enhance lipophilicity, affecting bioavailability and binding affinity in biological systems.
Physicochemical Properties
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